

A Technical Guide to Computational Studies of Pyridazinone Structures

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Compound of Interest

Compound Name: 5-(Dimethylamino)-3(2H)-pyridazinone

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For Researchers, Scientists, and Drug Development Professionals

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Computational studies have become an indispensable tool in the rational design and development of novel pyridazinone-based therapeutic agents, providing deep insights into their structure-activity relationships (SAR), reaction mechanisms, and biological targets.[3] This technical guide provides an in-depth overview of the computational methodologies employed in the study of pyridazinone structures, supported by quantitative data and detailed experimental protocols.

Biological Activities of Pyridazinone Derivatives

The pyridazinone nucleus is a "wonder nucleus" that serves as a scaffold for compounds with a wide array of pharmacological properties.[1] These include, but are not limited to:

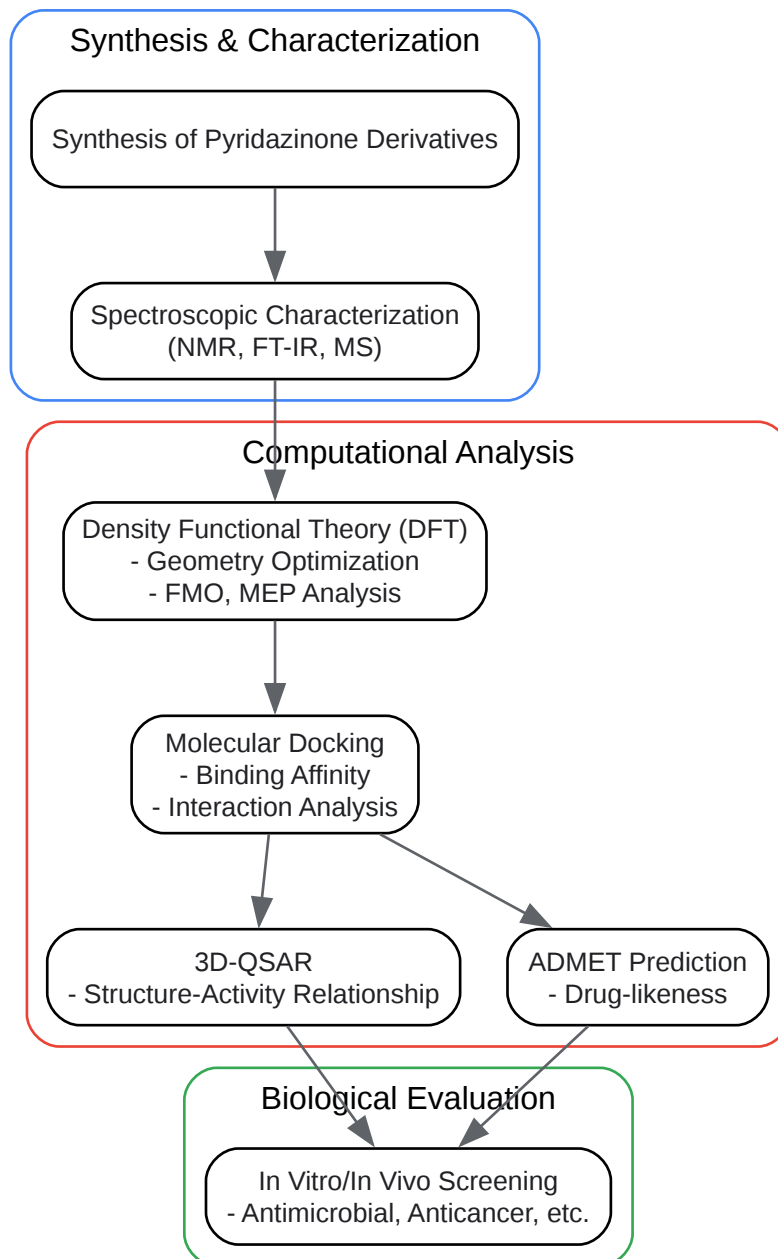
- **Antimicrobial Activity:** Pyridazinone derivatives have shown efficacy against various bacterial and fungal strains.[4][5][6]
- **Anticancer Activity:** Certain derivatives have demonstrated potent cytotoxicity against human tumor cell lines.[7][8]

- **Cardiovascular Effects:** These compounds have been investigated for their antihypertensive, vasodilator, and antiplatelet activities.[\[8\]](#)
- **Enzyme Inhibition:** Pyridazinones have been identified as inhibitors of various enzymes, including monoamine oxidase B (MAO-B), phosphodiesterases (PDEs), and cyclooxygenases (COX).[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Antiviral Activity:** Some derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy.[\[12\]](#)
- **Antioxidant and Anti-inflammatory Properties:** The pyridazinone scaffold is also associated with antioxidant and anti-inflammatory effects.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Computational Methodologies in Pyridazinone Research

A variety of computational techniques are employed to elucidate the properties and activities of pyridazinone derivatives. The general workflow for such studies is depicted below.

General Computational Workflow for Pyridazinone Studies



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Caption: A general workflow for the computational study of pyridazinone derivatives.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. [16][17] It is widely used to calculate various molecular properties of pyridazinone derivatives.

Key Applications:

- **Geometry Optimization:** To determine the most stable three-dimensional conformation of the molecule.[\[4\]](#)[\[18\]](#)
- **Frontier Molecular Orbital (FMO) Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and kinetic stability.[\[4\]](#)[\[16\]](#)[\[19\]](#)
- **Molecular Electrostatic Potential (MEP) Maps:** To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[\[4\]](#)[\[18\]](#)
- **Spectroscopic Studies:** To predict and interpret vibrational frequencies (FT-IR) and NMR chemical shifts.[\[20\]](#)

Experimental Protocol for DFT Calculations:

- **Software:** Gaussian 09 or a similar quantum chemistry package is commonly used.[\[19\]](#)
- **Method:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed.[\[4\]](#)[\[5\]](#)[\[17\]](#)
- **Basis Set:** The 6-31++G(d,p) or 6-31G* basis set is often chosen to provide a good balance between accuracy and computational cost.[\[4\]](#)[\[5\]](#)[\[16\]](#)[\[17\]](#)
- **Solvent Effects:** Solvation models, such as the Polarizable Continuum Model (PCM), can be included to simulate the solvent environment.
- **Analysis:** The output files are analyzed to obtain optimized geometries, molecular orbital energies, and other desired properties. Programs like Multiwfn can be used for further analysis of quantum chemistry results.[\[20\]](#)

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[\[12\]](#) It is extensively used to study the interaction of pyridazinone derivatives with biological targets like enzymes and receptors.

Key Applications:

- **Binding Mode Prediction:** To understand how a pyridazinone derivative binds to the active site of a protein.[\[3\]](#)
- **Binding Affinity Estimation:** To predict the strength of the interaction between the ligand and the protein, often expressed as a docking score.[\[12\]](#)
- **Virtual Screening:** To screen large libraries of pyridazinone derivatives to identify potential drug candidates.

Experimental Protocol for Molecular Docking:

- **Software:** A variety of software can be used, including V-Life Science MDS, Molegro Virtual Docker, and AutoDock.[\[6\]](#)[\[13\]](#)
- **Protein Preparation:** The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
- **Ligand Preparation:** The 3D structure of the pyridazinone derivative is generated and optimized, often using a force field like OPLS3.[\[3\]](#)
- **Docking Simulation:** The ligand is docked into the defined active site of the protein using a specific docking algorithm (e.g., GRIP batch docking).[\[6\]](#)
- **Analysis:** The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and the docking score is recorded.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

Key Applications:

- **Predicting Biological Activity:** To predict the activity of newly designed pyridazinone derivatives before their synthesis.

- Understanding SAR: To identify the key structural features that are important for the biological activity of pyridazinone compounds.[3]

Experimental Protocol for 3D-QSAR:

- Dataset Preparation: A set of pyridazinone derivatives with known biological activities is selected.
- Molecular Alignment: The structures are aligned based on a common template or their docked conformations.[3]
- Descriptor Calculation: Molecular fields (steric and electrostatic) are calculated around the aligned molecules.
- Model Generation: A statistical method, such as Partial Least Squares (PLS), is used to build a model that correlates the descriptors with the biological activity.
- Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed computationally to predict the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

Key Applications:

- Drug-likeness Prediction: To assess whether a pyridazinone derivative has properties consistent with a potential oral drug.
- Toxicity Prediction: To identify potential toxic liabilities of the compounds early in the drug discovery process.

Quantitative Data from Computational and Experimental Studies

The following tables summarize some of the quantitative data reported in the literature for various pyridazinone derivatives.

Table 1: Antibacterial Activity of Pyridazinone Derivatives

Compound	Target Bacteria	MIC (μM)	Reference
7	S. aureus (MRSA)	3.74 - 8.92	[4][5]
13	P. aeruginosa	3.74 - 8.92	[4][5]
2f	S. aureus	12.5	[6]
2g	C. albicans	12.5	[6]

Table 2: Enzyme Inhibitory Activity of Pyridazinone Derivatives

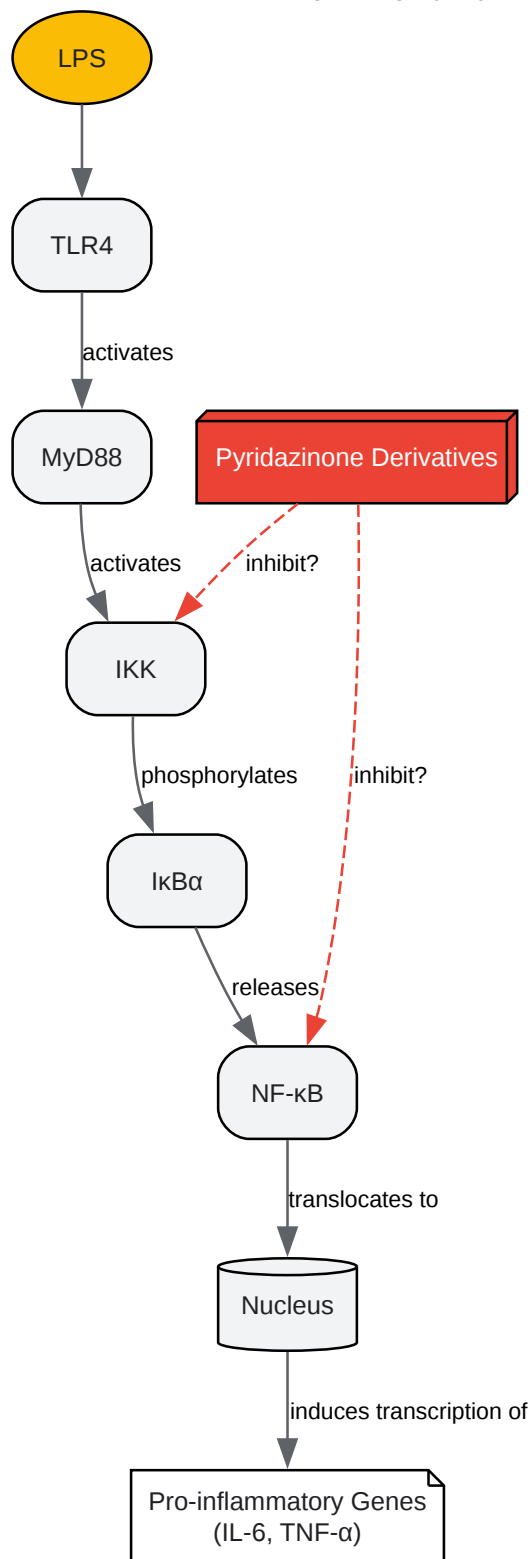
Compound	Target Enzyme	IC50	Reference
20	ACE	5.78 μg/mL	[8]
TR16	MAO-B	0.17 μM	[9]
TR2	MAO-B	0.27 μM	[9]
4ba	PDE4B	251 ± 18 nM	[10]
2d	COX-2	15.56 - 19.77 nM	[11]
2f	COX-2	15.56 - 19.77 nM	[11]
3c	COX-2	15.56 - 19.77 nM	[11]
3d	COX-2	15.56 - 19.77 nM	[11]

Table 3: Cytotoxicity of Pyridazinone Derivatives

Compound	Cell Line	Activity	Reference
17	MCF-7, A549	Potent anticancer activity	[7]
2c	Brine Shrimp	LC50 = 2.23 µg/mL	[12]
2e	Brine Shrimp	LC50 = 3.20 µg/mL	[12]

Signaling Pathways and Logical Relationships

Computational studies can also help to elucidate the mechanism of action of pyridazinone derivatives by identifying their potential molecular targets and the signaling pathways they modulate.

Potential Inhibition of NF- κ B Signaling by Pyridazinones[Click to download full resolution via product page](#)

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